Cas no 2172020-06-1 (4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid)

4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid
- 2172020-06-1
- 4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid
- EN300-1616529
-
- Inchi: 1S/C15H17F3N2O3/c1-8-12(20-14(23)15(16,17)18)6-11(7-19-8)9-2-4-10(5-3-9)13(21)22/h2-5,8,11-12,19H,6-7H2,1H3,(H,20,23)(H,21,22)
- InChI Key: HMFUMUJYVADOGD-UHFFFAOYSA-N
- SMILES: FC(C(NC1C(C)NCC(C2C=CC(C(=O)O)=CC=2)C1)=O)(F)F
Computed Properties
- Exact Mass: 330.11912689g/mol
- Monoisotopic Mass: 330.11912689g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4Ų
- XLogP3: -0.1
4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1616529-10.0g |
4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid |
2172020-06-1 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1616529-5.0g |
4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid |
2172020-06-1 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1616529-0.25g |
4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid |
2172020-06-1 | 0.25g |
$1249.0 | 2023-06-04 | ||
Enamine | EN300-1616529-5000mg |
4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid |
2172020-06-1 | 5000mg |
$3935.0 | 2023-09-23 | ||
Enamine | EN300-1616529-10000mg |
4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid |
2172020-06-1 | 10000mg |
$5837.0 | 2023-09-23 | ||
Enamine | EN300-1616529-1000mg |
4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid |
2172020-06-1 | 1000mg |
$1357.0 | 2023-09-23 | ||
Enamine | EN300-1616529-50mg |
4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid |
2172020-06-1 | 50mg |
$1140.0 | 2023-09-23 | ||
Enamine | EN300-1616529-1.0g |
4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid |
2172020-06-1 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1616529-0.05g |
4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid |
2172020-06-1 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1616529-0.5g |
4-[6-methyl-5-(trifluoroacetamido)piperidin-3-yl]benzoic acid |
2172020-06-1 | 0.5g |
$1302.0 | 2023-06-04 |
4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid Related Literature
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Additional information on 4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid
Comprehensive Overview of 4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid (CAS No. 2172020-06-1)
4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid (CAS No. 2172020-06-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a piperidine ring with a benzoic acid moiety and a trifluoroacetamido functional group. Its structural complexity makes it a valuable intermediate in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
The 4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid is widely studied for its potential applications in medicinal chemistry. Researchers are particularly interested in its role as a building block for novel therapeutics targeting metabolic disorders and inflammatory diseases. The presence of the trifluoroacetamido group enhances its binding affinity to specific biological targets, making it a promising candidate for further investigation.
One of the key advantages of 4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid is its stability under various experimental conditions. This property is crucial for its use in high-throughput screening and combinatorial chemistry. Additionally, its solubility in common organic solvents facilitates its incorporation into complex synthetic pathways. Recent studies have explored its utility in the synthesis of small-molecule inhibitors, which are increasingly sought after in precision medicine.
The growing demand for piperidine derivatives in drug development has spurred interest in optimizing the synthesis of 4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid. Innovations in catalytic methods and green chemistry approaches are being explored to improve yield and reduce environmental impact. These advancements align with the broader pharmaceutical industry's shift toward sustainable practices.
In the context of current research trends, 4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid is often discussed alongside other heterocyclic compounds with therapeutic potential. Its mechanism of action and pharmacokinetic properties are subjects of ongoing investigation, particularly in relation to its potential use in treating chronic conditions. The compound's ability to modulate specific biochemical pathways makes it a focal point for studies on drug-target interactions.
From a commercial perspective, the market for 4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid is expanding, driven by its applications in both academic and industrial research. Suppliers and manufacturers are increasingly offering custom synthesis services to meet the diverse needs of researchers. Quality control and analytical characterization, including NMR and HPLC analysis, are critical to ensuring the compound's purity and consistency.
Looking ahead, the exploration of 4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid is expected to continue, with a focus on uncovering new therapeutic applications and refining synthetic methodologies. Its versatility and potential for innovation position it as a compound of enduring interest in the scientific community. As research progresses, it is likely to play an increasingly prominent role in the development of next-generation pharmaceuticals.
2172020-06-1 (4-6-methyl-5-(trifluoroacetamido)piperidin-3-ylbenzoic acid) Related Products
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)




